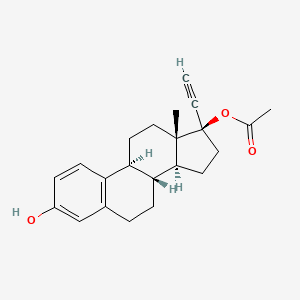

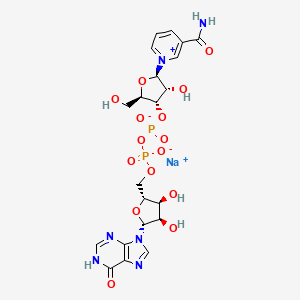

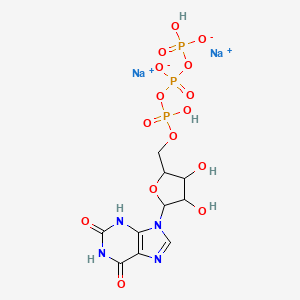

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Application 1: Catalytic, Regioselective Sulfonylation of Carbohydrates

- Summary of Application : This research focuses on the solvent-free regioselective functionalization of carbohydrate polyols with 4-toluesulfonyl (tosyl) group. This allows the easy and quick activation of a saccharide site with a tosylate leaving group .

- Methods of Application : The method is based on the use of catalytic dibutyltin oxide and tetrabuylammonium bromide (TBAB), and a moderate excess of N, N -diisopropylethyl amine (DIPEA) and tosyl chloride (TsCl), leading to the selective functionalization at 75 °C of a secondary equatorial hydroxy function flanked by an axial one in a pyranoside .

- Results : The procedure is endowed with several advantages, such as the use of cheap reagents, experimental simplicity, and the need for reduced reaction times in comparison with other known approaches .

Application 2: Synthesis of Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives

- Summary of Application : This research involves the synthesis of anticancer compounds using a 4-toluenesulfonyl chloride .

- Methods of Application : In the first step, the tosylated starch (TsST) was synthesized by using a 4-toluenesulfonyl chloride. In the second step, the aminated starch was synthesized via the reaction of TsST with para-phenylenediamine .

- Results : The various products were prepared in noteworthy yields (85–93%) in fast reaction times (35–80 min) without laborious work-up procedures .

Application 3: Carbohydrate-Based Lactones: Synthesis and Applications

- Summary of Application : This research focuses on the synthesis and uses of different kinds of carbohydrate-based lactones, which includes aldonolactones, other related monocyclic lactones and bicyclic systems .

- Methods of Application : The method involves the use of 4-toluenesulfonyl (tosyl) group for the synthesis of carbohydrate-based lactones .

- Results : The synthesis of these lactones has found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .

Application 4: Catalyst-Controlled, Regioselective Reactions of Carbohydrate

- Summary of Application : This research involves the regioselective 3-O-alkylations of fuco- and arabinosides .

- Methods of Application : The method is based on the activation of the corresponding phenylboronic esters with triethylamine .

- Results : The 4-toluenesulfonyl (tosyl) group represents a cheap option adopted for both primary and secondary saccharide positions .

Safety And Hazards

特性

IUPAC Name |

[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWIFFZBWFOWSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

m-Iodobenzylguanidine sulfate

103346-16-3

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)